molecular formula C26H23N B14620411 2,4,6-Triphenyl-3-propylpyridine CAS No. 57162-46-6

2,4,6-Triphenyl-3-propylpyridine

Katalognummer: B14620411
CAS-Nummer: 57162-46-6
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: VXGIXNIJGBMPMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Triphenyl-3-propylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of three phenyl groups attached to the 2, 4, and 6 positions of the pyridine ring, along with a propyl group at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenyl-3-propylpyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of benzalacetophenone and acetophenone in the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out in a solvent like 1,2-dichloroethane at elevated temperatures, followed by purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Triphenyl-3-propylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2,4,6-Triphenyl-3-propylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2,4,6-Triphenyl-3-propylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,4,6-Triphenyl-3-propylpyridine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

Eigenschaften

CAS-Nummer

57162-46-6

Molekularformel

C26H23N

Molekulargewicht

349.5 g/mol

IUPAC-Name

2,4,6-triphenyl-3-propylpyridine

InChI

InChI=1S/C26H23N/c1-2-12-23-24(20-13-6-3-7-14-20)19-25(21-15-8-4-9-16-21)27-26(23)22-17-10-5-11-18-22/h3-11,13-19H,2,12H2,1H3

InChI-Schlüssel

VXGIXNIJGBMPMX-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.